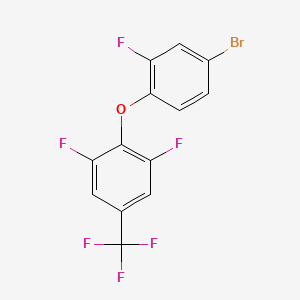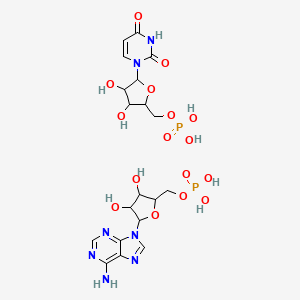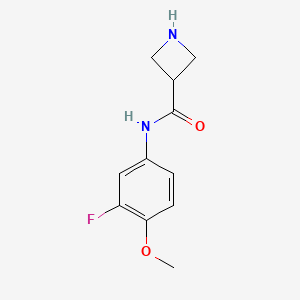
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) is a chemical compound with the molecular formula C6H3ClO4 and a molecular weight of 174.54 g/mol . This compound is characterized by the presence of a cyclopropane ring with two carboxylic anhydride groups and a chloroformyl group attached to it. It is known for its unique stereoisomeric properties, which make it an interesting subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropane derivatives with chloroformylating agents in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired stereoisomer is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the chloroformyl group to other functional groups such as alcohols or amines.
Substitution: The chloroformyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) involves its interaction with molecular targets and pathways. The chloroformyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can affect various cellular processes and pathways, depending on the specific target molecules involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclopropanedicarboxylic anhydride: Lacks the chloroformyl group, making it less reactive in certain chemical reactions.
3-Chloroformyl-1,2-cyclopropanedicarboxylic acid: Contains a carboxylic acid group instead of an anhydride, leading to different reactivity and applications.
Uniqueness
1,2-Cyclopropanedicarboxylic anhydride, 3-(chloroformyl)-, stereoisomer (8CI) is unique due to its specific stereoisomeric form and the presence of both an anhydride and a chloroformyl group. This combination of functional groups and stereochemistry makes it a versatile compound with distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C6H3ClO4 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO4/c7-4(8)1-2-3(1)6(10)11-5(2)9/h1-3H |
Clave InChI |
WCMQGXALRNMYNI-UHFFFAOYSA-N |
SMILES canónico |
C12C(C1C(=O)Cl)C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-6-[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-4,5-dihydroxy-1-oxo-hexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12080090.png)




![2-(cyanomethylsulfanyl)-N-(4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)acetamide](/img/structure/B12080108.png)


![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


